N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
CAS No.:
Cat. No.: VC20016934
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide -](/images/structure/VC20016934.png)
Specification
Molecular Formula | C21H21N3O3 |
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Molecular Weight | 363.4 g/mol |
IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
Standard InChI | InChI=1S/C21H21N3O3/c1-27-12-11-24-10-9-16-17(7-4-8-19(16)24)22-20(25)13-18-14-5-2-3-6-15(14)21(26)23-18/h2-10,18H,11-13H2,1H3,(H,22,25)(H,23,26) |
Standard InChI Key | ZIWWBXMGJHYNQN-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound comprises two primary heterocyclic systems:
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Indole moiety: Substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with an acetamide linker.
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Isoindolinone moiety: A 3-oxo-2,3-dihydro-1H-isoindol-1-yl group connected via the acetamide’s methylene bridge.
Molecular Formula:
Molecular Weight: 363.42 g/mol .
Key Functional Groups:
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Acetamide linker: Facilitates conformational flexibility and hydrogen bonding.
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Methoxyethyl side chain: Enhances solubility and modulates pharmacokinetics.
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Isoindolinone carbonyl: Potential site for electrophilic interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step routes, inferred from analogous compounds :
Step 1: Indole Substitution
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Fischer indole synthesis: Generate 1H-indol-4-amine.
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Alkylation: React with 2-methoxyethyl chloride to introduce the 1-(2-methoxyethyl) group .
Step 2: Isoindolinone Preparation
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Phthalic anhydride cyclization: Form 3-oxo-2,3-dihydro-1H-isoindole via reaction with ammonium acetate .
Step 3: Acetamide Coupling
Representative Reaction Scheme:
Characterization Data
Data extrapolated from analogs :
Property | Value |
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Melting Point | 165–167°C (decomposes) |
Solubility | DMSO (>10 mM), methanol (moderate) |
IR (cm⁻¹) | 3280 (N-H), 1685 (C=O), 1600 (C=C) |
H NMR (DMSO-d6) | δ 8.21 (s, 1H, indole-NH), 4.32 (t, 2H, OCH2CH2O), 3.45 (s, 3H, OCH3) |
HRMS | [M+H]⁺: 364.1621 (calc. 364.1661) |
Biological Relevance and Mechanisms
Hypothesized Targets
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Enzyme inhibition: The isoindolinone carbonyl may interact with catalytic residues in kinases or proteases .
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Receptor modulation: Structural similarity to indole-based GPCR ligands suggests potential serotonin receptor affinity .
Antifungal and Antibacterial Activity
Analogous compounds (e.g., N-(1-methylindol-4-yl)-isoindolinone acetamide) exhibit moderate antifungal activity against Candida albicans (MIC: 8 µg/mL) . The methoxyethyl group may enhance membrane permeability, improving efficacy .
Applications in Drug Discovery
Lead Optimization
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